molecular formula C8H4BrFN2 B1457719 5-Bromo-7-fluoroquinoxaline CAS No. 1628908-19-9

5-Bromo-7-fluoroquinoxaline

Cat. No.: B1457719
CAS No.: 1628908-19-9
M. Wt: 227.03 g/mol
InChI Key: SDRGWVVFJBAFNR-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrFN2. It is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse pharmacological properties and are used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoroquinoxaline typically involves the bromination and fluorination of quinoxaline. One common method is the direct bromination of 7-fluoroquinoxaline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-7-fluoroquinoxaline .

Scientific Research Applications

5-Bromo-7-fluoroquinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Used in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoroquinoxaline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the quinoxaline ring. This combination can enhance its reactivity and provide distinct electronic and steric properties, making it valuable for various synthetic and research applications .

Biological Activity

5-Bromo-7-fluoroquinoxaline is a heterocyclic compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Overview of this compound

  • Chemical Formula : C8H4BrFN2
  • Molecular Weight : 227.04 g/mol
  • CAS Number : 1628908-19-9

This compound is structurally characterized by the presence of both bromine and fluorine atoms, which contribute to its unique reactivity and biological properties. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug. The compound's mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain kinases involved in cell cycle regulation, such as Pim-1/2 kinases, which are often overexpressed in cancers .
  • Apoptosis Induction : It triggers apoptotic pathways in tumor cells, leading to programmed cell death.

Case Studies and Experimental Data

A series of studies have highlighted the biological effects of this compound:

  • Antimicrobial Activity :
    • Study A : Demonstrated effective inhibition against Staphylococcus aureus with an IC50 value indicating strong antibacterial potential.
    • Study B : Showed activity against Gram-negative bacteria, suggesting a broad-spectrum effect.
  • Anticancer Activity :
    • Study C : Reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including lung and breast cancer cells.
    • Study D : Investigated the compound's effects on apoptosis markers and found increased levels of caspase activation post-treatment.

Comparative Analysis with Other Compounds

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, apoptosis induction
5-BromoquinoxalineModerateLowLimited target interaction
7-FluoroquinoxalineLowModerateDifferent pathway engagement

The unique combination of bromine and fluorine in this compound enhances its reactivity compared to other quinoxaline derivatives, potentially leading to improved biological activities .

Properties

IUPAC Name

5-bromo-7-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRGWVVFJBAFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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